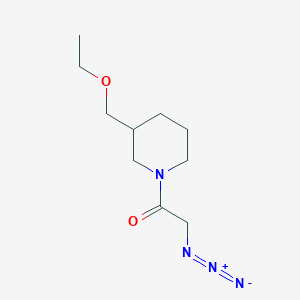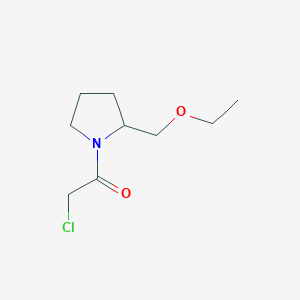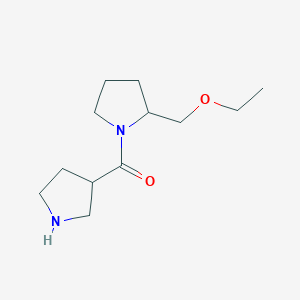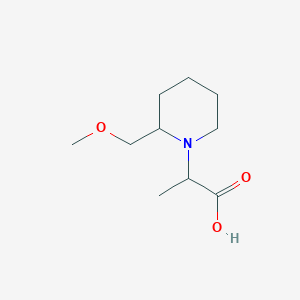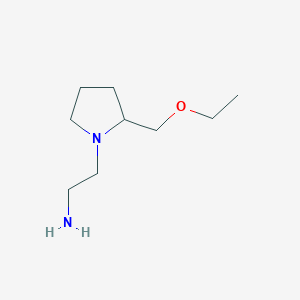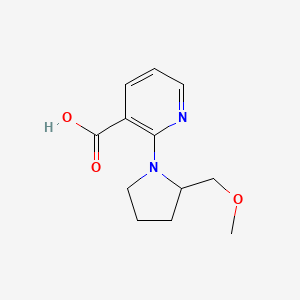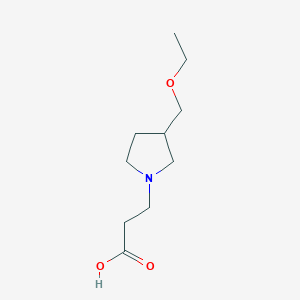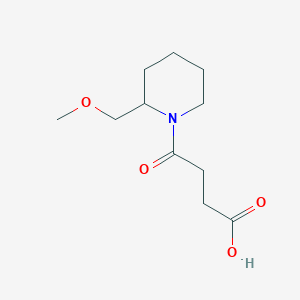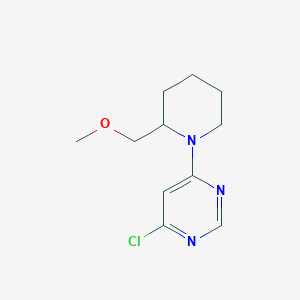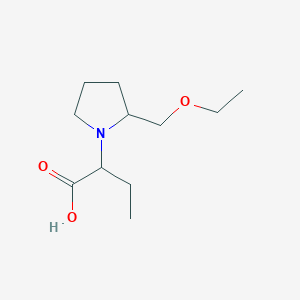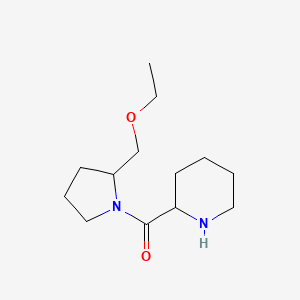
(2-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-2-yl)methanone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a pyrrolidine and a piperidine derivative, possibly through a nucleophilic substitution or a condensation reaction . The exact method would depend on the specific substituents on the pyrrolidine and piperidine rings .Molecular Structure Analysis
The molecular structure of this compound would feature a pyrrolidine ring and a piperidine ring, both of which are five-membered rings containing nitrogen . The ethoxymethyl group would be attached to the pyrrolidine ring, and the ketone functional group would be attached to the piperidine ring.Chemical Reactions Analysis
As a compound containing both a ketone and an ether group, “(2-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-2-yl)methanone” could potentially undergo a variety of chemical reactions . The ketone could be reduced to an alcohol, or it could react with a nucleophile in a nucleophilic addition reaction . The ether group could potentially be cleaved under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, compounds containing pyrrolidine and piperidine rings are polar and may have higher boiling points due to the presence of nitrogen . The presence of the ether and ketone groups could also affect the compound’s polarity and solubility.Applications De Recherche Scientifique
Antimicrobial Activity
Research on new pyridine derivatives, including compounds structurally related to "(2-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-2-yl)methanone," has shown variable and modest antimicrobial activity against investigated strains of bacteria and fungi. This highlights the potential of such compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Synthesis and Characterization
The synthesis and characterization of novel compounds bearing the pyrrolidinyl and piperidinyl groups are crucial for the development of new materials with potential applications in various fields, including pharmaceuticals. For instance, the synthesis of novel 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile demonstrates the capability of these compounds in organic synthesis and their potential as intermediates for further chemical modifications (Feng, 2011).
Catalysis and Synthetic Applications
Compounds with pyrrolidinyl and piperidinyl moieties have been explored for their catalytic properties and applications in synthetic organic chemistry. Studies on the kinetics of reactions involving these compounds provide insights into their potential use in developing new synthetic methodologies and enhancing reaction efficiencies (Consiglio, Arnone, Spinelli, & Noto, 1982).
Molecular Structure Analysis
The determination of the crystal and molecular structures of compounds related to "(2-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-2-yl)methanone" is fundamental for understanding their chemical properties and potential applications. Structural analyses, such as X-ray crystallography, provide valuable information on the geometries, conformations, and intermolecular interactions of these compounds, which are essential for designing molecules with desired properties (Butcher, Bakare, & John, 2006).
Diabetes Treatment
Derivatives of pyrrolidinyl and piperidinyl methanones have been evaluated as inhibitors of dipeptidyl peptidase IV, demonstrating potential as treatments for type 2 diabetes. Such compounds exhibit potent inhibition activities, highlighting their importance in medicinal chemistry research aimed at developing new therapeutic agents (Ammirati et al., 2009).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
[2-(ethoxymethyl)pyrrolidin-1-yl]-piperidin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-2-17-10-11-6-5-9-15(11)13(16)12-7-3-4-8-14-12/h11-12,14H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMRVQRYSUGWQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCN1C(=O)C2CCCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



